molecular formula CHF3LiO3S B046675 Lithium trifluoromethanesulfonate CAS No. 33454-82-9

Lithium trifluoromethanesulfonate

Cat. No.: B046675
CAS No.: 33454-82-9
M. Wt: 157.0 g/mol
InChI Key: WDGKXRCNMKPDSD-UHFFFAOYSA-N
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Description

Lithium trifluoromethanesulfonate, also known as lithium triflate, is a chemical compound with the formula CF₃SO₃Li. It consists of a lithium cation (Li⁺) and a triflate anion (CF₃SO₃⁻). This compound is highly hygroscopic, meaning it readily absorbs moisture from the air. It is widely used in various applications, particularly in the field of lithium-ion batteries due to its excellent ionic conductivity .

Biochemical Analysis

Biochemical Properties

It is known that the compound is highly soluble in water and organic solvents This solubility allows it to interact with various biomolecules in biochemical reactions

Cellular Effects

It is known that the compound plays a crucial role in lithium-ion battery production This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is composed of the lithium cation (Li+) and triflate anion (CF3SO3−) . The triflate anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .

Temporal Effects in Laboratory Settings

It is known that the compound is very hygroscopic and absorbs water from air humidity This suggests that it may have certain stability and degradation characteristics over time

Metabolic Pathways

Given its role in lithium-ion battery production , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels

Transport and Distribution

Given its high solubility in water and organic solvents , it may interact with certain transporters or binding proteins and influence its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium and results in the formation of this compound and water as a byproduct .

Industrial Production Methods

In industrial settings, this compound is often produced by reacting liquid sulfur trioxide with trifluoromethane gas in an inert gas atmosphere. This method ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Lithium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents like acetonitrile and dichloromethane. The reactions are typically carried out under anhydrous conditions to prevent the compound from absorbing moisture .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction. For example, in the Friedlander synthesis, the major products are quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Lithium tetrafluoroborate (LiBF₄)
  • Lithium hexafluorophosphate (LiPF₆)
  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

Uniqueness

Lithium trifluoromethanesulfonate is unique due to its high thermal stability and excellent ionic conductivity. Unlike lithium tetrafluoroborate and lithium hexafluorophosphate, it is less prone to hydrolysis, making it more suitable for applications in humid environments . Additionally, its triflate anion provides superior stability compared to other anions, enhancing its performance in various applications .

Properties

CAS No.

33454-82-9

Molecular Formula

CHF3LiO3S

Molecular Weight

157.0 g/mol

IUPAC Name

lithium;trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WDGKXRCNMKPDSD-UHFFFAOYSA-N

SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

Isomeric SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

[Li].C(F)(F)(F)S(=O)(=O)O

33454-82-9

Pictograms

Irritant

Related CAS

1493-13-6 (Parent)

Synonyms

AgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium trifluoromethanesulfonate
Reactant of Route 2
Lithium trifluoromethanesulfonate
Reactant of Route 3
Lithium trifluoromethanesulfonate

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